Valsartan Isopropyl Ester
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Overview
Description
Valsartan Isopropyl Ester is a derivative of Valsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. This esterified form is synthesized to enhance certain pharmacokinetic properties, such as solubility and bioavailability, which can be beneficial in drug formulation and delivery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Valsartan Isopropyl Ester typically involves the esterification of Valsartan with isopropanol. The process can be catalyzed by acidic or basic catalysts. A common method includes the use of sulfuric acid as a catalyst, where Valsartan is reacted with isopropanol under reflux conditions to form the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Dissolving Valsartan in an appropriate solvent.
- Adding isopropanol and a catalyst.
- Heating the mixture under reflux.
- Purifying the product through crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol form.
Substitution: The ester group can be substituted by other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines under basic conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides.
Scientific Research Applications
Valsartan Isopropyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to improve the bioavailability of Valsartan in biological systems.
Medicine: Explored for its enhanced pharmacokinetic properties, which may lead to better therapeutic outcomes in hypertension and heart failure treatment.
Industry: Utilized in the formulation of pharmaceutical products to enhance drug delivery and efficacy.
Mechanism of Action
Valsartan Isopropyl Ester exerts its effects by blocking the angiotensin II receptor type 1 (AT1). This inhibition prevents angiotensin II from binding to the receptor, thereby reducing vasoconstriction, aldosterone secretion, and sodium reabsorption. The overall effect is a decrease in blood pressure and an improvement in heart function.
Comparison with Similar Compounds
Valsartan: The parent compound, used widely in hypertension treatment.
Losartan: Another angiotensin II receptor antagonist with similar therapeutic uses.
Irbesartan: Known for its use in treating hypertension and diabetic nephropathy.
Uniqueness: Valsartan Isopropyl Ester is unique due to its esterified form, which enhances its solubility and bioavailability compared to Valsartan. This modification can lead to improved therapeutic outcomes and reduced dosing frequency.
Properties
IUPAC Name |
propan-2-yl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O3/c1-6-7-12-24(33)32(25(18(2)3)27(34)35-19(4)5)17-20-13-15-21(16-14-20)22-10-8-9-11-23(22)26-28-30-31-29-26/h8-11,13-16,18-19,25H,6-7,12,17H2,1-5H3,(H,28,29,30,31)/t25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZXKMBYUPSRFW-VWLOTQADSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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